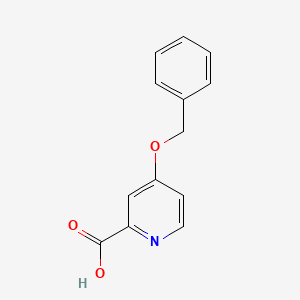

4-(6-Aminopyridin-3-yl)benzoic acid

Vue d'ensemble

Description

4-(6-Aminopyridin-3-yl)benzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential therapeutic applications and interactions with metal ions. Although the provided papers do not directly discuss 4-(6-Aminopyridin-3-yl)benzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves various methodologies that can potentially be applied to the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid. For instance, the synthesis of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand and its metal complexes as described in paper involves the use of different spectroscopic methods for characterization. Similarly, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid and its derivatives is reported in paper , where optimized reaction conditions were developed to afford the desired product in good yield. These methodologies could be adapted for the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 4-(6-Aminopyridin-3-yl)benzoic acid has been elucidated using various spectroscopic techniques. For example, the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand were characterized using UV-Visible, infrared, 1H, 13C NMR, and other methods . Quantum chemical computations using density functional theory (DFT) were also employed to determine optimized structure parameters and frontier molecular orbital parameters . These techniques and computational methods could be applied to determine the molecular structure of 4-(6-Aminopyridin-3-yl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be complex, as seen in the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related precursor . This highlights the potential for unexpected reactions and the importance of optimizing reaction conditions to achieve the desired product. The chemical reactions involving 4-(6-Aminopyridin-3-yl)benzoic acid would need to be studied in detail to understand its reactivity and potential for forming various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their potential therapeutic applications. The high-performance liquid chromatographic determination of a related drug and its metabolites in biological fluids indicates the importance of understanding the solubility, stability, and detection limits of these compounds. The non-electrolytic nature of the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand in DMF also provides insights into the solubility and ionic properties of these compounds. These analyses are essential for the comprehensive understanding of 4-(6-Aminopyridin-3-yl)benzoic acid's physical and chemical properties.

Applications De Recherche Scientifique

Application 1: Use in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: “4-(6-Aminopyridin-3-yl)benzoic acid” is used as a building block in the synthesis of piperazine-containing drugs . Piperazine is a common moiety in many biologically active compounds and drugs, and its presence can significantly impact the physicochemical properties of the final molecule .

- Methods of Application or Experimental Procedures: The preparations of certain piperazine-containing drugs involve the use of “4-(6-Aminopyridin-3-yl)benzoic acid” as a building block. The compound is obtained through a sequence of reactions starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

- Summary of Results or Outcomes: The use of “4-(6-Aminopyridin-3-yl)benzoic acid” in the synthesis of piperazine-containing drugs has facilitated the development of new therapeutic agents. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular drug being synthesized .

Application 2: Use in Complex Synthesis

- Specific Scientific Field: Inorganic Chemistry .

- Summary of the Application: “4-(6-Aminopyridin-3-yl)benzoic acid” has been used in the synthesis of complexes with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II) . These complexes have potential applications in various fields, including catalysis, magnetism, and materials science .

- Methods of Application or Experimental Procedures: The compound is used as a ligand to form complexes with various metal ions. The synthesis involves reacting the ligand with the appropriate metal salt in a suitable solvent, followed by purification of the resulting complex .

- Summary of Results or Outcomes: The formation of these complexes has been confirmed using various spectroscopic methods, including UV-Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis . The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular complex being synthesized .

Application 3: Use in Drug Discovery

- Specific Scientific Field: Drug Discovery .

- Summary of the Application: “4-(6-Aminopyridin-3-yl)benzoic acid” is used as a building block in the synthesis of various drugs . It is often used in the early stages of drug discovery to create a diverse library of compounds for high-throughput screening .

- Methods of Application or Experimental Procedures: The compound is used in various synthetic routes to create a diverse array of drug-like molecules. The specific synthetic route would depend on the target molecule .

- Summary of Results or Outcomes: The use of “4-(6-Aminopyridin-3-yl)benzoic acid” in drug discovery has facilitated the identification of numerous potential therapeutic agents. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular drug being discovered .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

4-(6-aminopyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAPYOWCDXFHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627672 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Aminopyridin-3-yl)benzoic acid | |

CAS RN |

222986-51-8 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)